(R)-1-(3,5-Dichlorophenyl)ethanamine
Descripción general
Descripción
(R)-1-(3,5-Dichlorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biotransformation and Chiral Synthesis
A study by Yan-Li Miao et al. (2019) presented the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its corresponding (R)-ethanol derivative using a novel Acinetobacter sp. strain. This process achieved highly enantioselective synthesis, crucial for producing chiral intermediates for drugs like Miconazole, showcasing the potential of microbial catalysis in creating valuable pharmaceutical intermediates (Miao et al., 2019).
In the realm of painkiller production, Yuan Lu et al. (2022) detailed an efficient synthesis of a key chiral intermediate utilizing a bienzyme cascade system. This system employed R-ω-transaminase and alcohol dehydrogenase for the synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, demonstrating the power of enzymatic systems in manufacturing complex pharmaceuticals with high enantiomeric purity (Lu et al., 2022).
Structural Characterization and Material Science
- A study by Cumali Çelik et al. (2011) focused on the structural, spectroscopic, and redox behavior of a novel imidazolidine ligand derived from (R)-1-(3,5-Dichlorophenyl)ethanamine. This work highlights the compound's potential in material science and catalysis, with a detailed analysis of its crystal structure and electrochemical properties (Çelik et al., 2011).
Synthesis of Other Pharmaceuticals
- Research by V. T. Mathad et al. (2011) described an efficient synthesis and resolution process for 1-(naphthalen-1-yl)ethanamine, a critical intermediate in the production of Cinacalcet, a drug used to treat hyperparathyroidism. This study showcases the importance of precise synthetic strategies in pharmaceutical manufacturing (Mathad et al., 2011).
Bioreduction and Drug Synthesis
- Tengyun Wei et al. (2019) reported the development of an enzymatic process for synthesizing (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol, a chiral intermediate for luliconazole, an antifungal medication. This study emphasizes the role of biocatalysis in achieving high yields and enantiomeric excess, underlining the efficiency of green chemistry approaches in drug synthesis (Wei et al., 2019).
Propiedades
IUPAC Name |
(1R)-1-(3,5-dichlorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNJVRIGZRAWQN-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722373 | |
Record name | (1R)-1-(3,5-Dichlorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617710-53-9 | |
Record name | (1R)-1-(3,5-Dichlorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.